Monoricinolein
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Overview
Description
Monoricinolein (MRO) is a renewable and biodegradable surfactant derived from castor oil (CO) . It outperforms ordinary monoacylglycerols (MAGs) in terms of emulsification and lubrication . MRO can be used to prepare ferroelectric liquid crystals and film-forming agents .
Synthesis Analysis
MRO can be prepared through the transesterification of castor oil (CO) as an intriguing alternative to standard petro-based lubricants . A novel ionic liquid (IL)-catalyzed method for selective MRO preparation by the glycerolysis of CO was investigated . The maximum MRO yield (75.77 ± 1.20%) and triacylglyceride (TAG) conversion (96.67 ± 0.10%) were obtained under the following optimized conditions: CO/glycerol molar ratio 1:6, IL load 10%, 180 °C, 3 h, and no water added .Molecular Structure Analysis
The molecular formula of this compound is C21H40O5 .Chemical Reactions Analysis
The activation energies (Ea) for CO conversion and formation of the MRO were 44.07 kJ/mol and 54.99 kJ/mol, respectively .Scientific Research Applications
Biodegradable Lubricants : MRO, along with diricinolein (DRO), is used as a renewable and biodegradable lubricant. It is produced through enzymatic glycerolysis of castor oil in a solvent-free system. Factors like reaction pressure, temperature, enzyme load, and substrate ratio influence its production. This method has high selectivity toward MRO formation, indicating its potential in industrial lubricant applications (Sun, Wang, & Wang, 2018).
Lipase-Catalyzed Esterification : MRO is involved in lipase-catalyzed esterification processes. This research focused on developing conditions to produce 2-monoricinoleoyl DAG and subsequently synthesize 1,2(2,3)-diricinolein through esterification of 2-monoricinolein using ricinoleic acid. This methodology aids in synthesizing radiolabeled diricinolein for studying lipid biosynthesis in castor and other oilseeds (Turner, Wani, Wong, Lin, & McKeon, 2006).
Synthesis of Ferroelectric Liquid Crystals : The preparation of both (2S)- and (2R)-1-monoricinolein derivatives is significant for synthesizing ferroelectric liquid crystals. Lipase-catalyzed hydrolysis and transesterification processes were developed to produce these derivatives with high diastereoselectivities, indicating the utility of MRO in the field of material science, particularly in creating advanced liquid crystal displays (Hachiya et al., 2007).
properties
CAS RN |
141-08-2 |
---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
InChI Key |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Other CAS RN |
141-08-2 1323-38-2 |
Related CAS |
63502-38-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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